dimethyl 3,3'-thiodipropanoate dimethyl 3,3'-thiodipropanoate
Brand Name: Vulcanchem
CAS No.: 4131-74-2
VCID: VC21176408
InChI: InChI=1S/C8H14O4S/c1-11-7(9)3-5-13-6-4-8(10)12-2/h3-6H2,1-2H3
SMILES: COC(=O)CCSCCC(=O)OC
Molecular Formula: C8H14O4S
Molecular Weight: 206.26 g/mol

dimethyl 3,3'-thiodipropanoate

CAS No.: 4131-74-2

Cat. No.: VC21176408

Molecular Formula: C8H14O4S

Molecular Weight: 206.26 g/mol

* For research use only. Not for human or veterinary use.

dimethyl 3,3'-thiodipropanoate - 4131-74-2

Specification

CAS No. 4131-74-2
Molecular Formula C8H14O4S
Molecular Weight 206.26 g/mol
IUPAC Name methyl 3-(3-methoxy-3-oxopropyl)sulfanylpropanoate
Standard InChI InChI=1S/C8H14O4S/c1-11-7(9)3-5-13-6-4-8(10)12-2/h3-6H2,1-2H3
Standard InChI Key MYWWWNVEZBAKHR-UHFFFAOYSA-N
SMILES COC(=O)CCSCCC(=O)OC
Canonical SMILES COC(=O)CCSCCC(=O)OC

Introduction

Chemical Structure and Properties

Dimethyl 3,3'-thiodipropionate features a central sulfur atom connecting two propionate ester chains. This arrangement creates a molecule with distinct chemical reactivity patterns and physical characteristics that make it valuable for synthetic applications .

The molecule has the chemical formula C8H14O4S with a molecular weight of 206.26 g/mol . Its structure can be represented using the SMILES notation O=C(OC)CCSCCC(=O)OC and has the InChI key MYWWWNVEZBAKHR-UHFFFAOYSA-N .

Table 1: Physical and Chemical Properties of Dimethyl 3,3'-Thiodipropionate

PropertyValueReference
CAS Number4131-74-2
Molecular FormulaC8H14O4S
Molecular Weight206.26 g/mol
Physical StateClear, colorless liquid
Boiling Point164°C (reported in some sources)
269.4°C at 760 mmHg (reported in other sources)
Flash Point>93°C
Specific Gravity1.16 (20°C)
Refractive Indexn20/D 1.475
SolubilityLimited in water; soluble in organic solvents (ethanol, ether)

The compound exhibits limited water solubility but dissolves readily in organic solvents such as ethanol and ether, reflecting its predominantly hydrophobic nature . These solubility characteristics influence its handling in laboratory and industrial settings, as well as its applications in various chemical processes.

Synthesis Methods

Several methods have been developed for the synthesis of dimethyl 3,3'-thiodipropionate, with enzymatic approaches showing particular promise in recent research.

Enzyme-Catalyzed Synthesis

One effective approach involves lipase-catalyzed esterification and transesterification reactions. Research has demonstrated that immobilized lipase B from Candida antarctica (Novozym 435) is highly effective for preparing dimethyl 3,3'-thiodipropionate and related compounds . This enzyme shows remarkable activity, reaching up to 1489 units/g when used in these reactions .

The enzymatic process typically involves the esterification of 3,3'-thiodipropionic acid or transesterification of its dimethyl ester with various alcohols. These reactions are conducted under moderate conditions (60-80°C) in vacuum (80 kPa) without requiring solvents, making the process environmentally friendly . Notably, maximum conversions to the desired products can reach 92-98% after just 4 hours of reaction time, indicating the high efficiency of this synthetic route .

Applications and Uses

Dimethyl 3,3'-thiodipropionate serves multiple functions across various scientific and industrial domains.

Role in Organic Synthesis

The compound functions primarily as a valuable building block in organic synthesis . Its unique structure, featuring a thioether linkage connecting two ester groups, enables it to participate in diverse chemical transformations . This versatility makes it an important intermediate in the creation of more complex molecules with specific functional properties.

Industrial Applications

In industrial settings, dimethyl 3,3'-thiodipropionate serves as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals . The compound's ability to participate in a range of reactions, such as esterification and thiol-ene reactions, enhances its utility in chemical manufacturing processes .

Related Derivatives and Their Applications

The synthesis methods used for dimethyl 3,3'-thiodipropionate can be extended to produce related compounds with longer alkyl chains, including dioctyl 3,3'-thiodipropionate, didodecyl 3,3'-thiodipropionate, dihexadecyl 3,3'-thiodipropionate, and di-(cis-9-octadecenyl) 3,3'-thiodipropionate . These compounds have their own specialized applications, particularly as antioxidants in various formulations .

Related Compounds and Derivatives

Dimethyl 3,3'-thiodipropionate belongs to a family of related compounds that share similar structural features but differ in their alkyl chain lengths.

Dialkyl Thiodipropionate Derivatives

Medium- and long-chain dialkyl 3,3'-thiodipropionate compounds have been synthesized using similar methods to those employed for dimethyl 3,3'-thiodipropionate. These include:

  • Dioctyl 3,3'-thiodipropionate

  • Didodecyl 3,3'-thiodipropionate

  • Dihexadecyl 3,3'-thiodipropionate

  • Di-(cis-9-octadecenyl) 3,3'-thiodipropionate

These compounds are particularly valued for their antioxidant properties in various applications . The enzymatic synthesis approach has proven effective for preparing these derivatives, with high conversion rates similar to those observed for dimethyl 3,3'-thiodipropionate .

Thiodiacetate Compounds

Related compounds include thiodiacetate derivatives such as dihexadecyl 2,2'-thiodiacetate, which can be prepared using similar enzymatic catalysis approaches. Starting materials for these syntheses include 2,2'-thiodiacetic acid or diethyl 2,2'-thiodiacetate, along with appropriate alcohols such as 1-hexadecanol .

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